Hydrogen-Bond Donor Capacity: Carbamoyl-Containing Target Compound vs. 4-(4-Nitro-1H-pyrazol-1-yl)butanoic acid (Monofunctional Comparator)
4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid possesses 2 hydrogen bond donors (HBD) contributed by the carbamoyl –NH₂ and the carboxylic acid –OH, compared to 1 HBD for 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 898053-45-7), which lacks the carbamoyl substituent [1]. The additional HBD arises from the 4-carbamoyl group unique to the target compound. This difference directly impacts aqueous solubility, membrane permeability, and the ability to satisfy key hydrogen-bonding interactions in target binding pockets. Compounds with 2 vs. 1 HBD exhibit measurably different logP–logD relationships and oral bioavailability predictions under Lipinski's Rule of Five and related drug-likeness filters.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | 4-(4-Nitro-1H-pyrazol-1-yl)butanoic acid: 1 HBD |
| Quantified Difference | Delta = +1 HBD (100% increase) |
| Conditions | Computed property values from PubChem (2025 release); molecular descriptors calculated by Cactvs 3.4.6.11. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns where target engagement requires a specific HBD pharmacophore, the target compound provides an additional hydrogen-bonding vector not available in the monofunctional 4-nitro analog.
- [1] PubChem. Compound summaries for CID 70593801 (target) and CID 1132868 (comparator: 4-(4-Nitro-1H-pyrazol-1-yl)butanoic acid). Hydrogen Bond Donor Count computed by Cactvs 3.4.6.11. National Center for Biotechnology Information (2025). View Source
